4-Ethynyl-3,5-difluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-3,5-difluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPGORZRVXPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethynyl 3,5 Difluoropyridine and Its Precursors
Retrosynthetic Analysis for C4-Ethynylation of Difluoropyridine Cores
A logical retrosynthetic disconnection for 4-ethynyl-3,5-difluoropyridine points to a C-C bond formation at the C4 position of a 3,5-difluoropyridine (B1298662) core. This disconnection suggests a synthon of a 3,5-difluoropyridin-4-yl cation or a related electrophilic equivalent, and an ethynyl (B1212043) anion or its synthetic equivalent.
In practice, this bond formation is typically achieved through cross-coupling reactions. The most common precursor is a 4-halo-3,5-difluoropyridine, where the halogen atom (typically bromine or iodine) acts as a leaving group, making the C4 position susceptible to nucleophilic attack by an ethynyl reagent. This approach forms the basis for the direct ethynylation strategies discussed in the subsequent sections. The choice of the halogen at the C4 position is critical, with iodides generally exhibiting higher reactivity than bromides, which in turn are more reactive than chlorides.
Direct Ethynylation Strategies
Direct ethynylation methods provide a straightforward route to this compound from a functionalized 3,5-difluoropyridine precursor. These strategies primarily involve transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis and offers robust methods for the formation of carbon-carbon bonds, including the alkynylation of aryl and heteroaryl halides.
The Sonogashira coupling is a powerful and widely employed method for the synthesis of alkynes from aryl or vinyl halides and terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The key precursor for the synthesis of this compound via this method is a 4-halo-3,5-difluoropyridine, such as 4-bromo-3,5-difluoropyridine or 4-iodo-3,5-difluoropyridine. The other coupling partner is a terminal alkyne, often trimethylsilylacetylene, which provides a protected ethynyl group that can be subsequently deprotected under mild conditions.
The general reaction scheme involves the coupling of 4-halo-3,5-difluoropyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the optimization of the catalytic system and reaction conditions. Key parameters that are often varied to improve yield and reaction rate include the choice of palladium catalyst, the ligand, the copper source, the base, the solvent, and the reaction temperature.
Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of phosphine ligands can also significantly impact the reaction outcome. The role of the copper(I) co-catalyst is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.
Below is a table summarizing typical reaction conditions that have been explored for the Sonogashira coupling of 4-halo-3,5-difluoropyridines.
| Precursor | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromo-3,5-difluoropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 60 | 75 |
| 4-Iodo-3,5-difluoropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NEt | DMF | 80 | 85 |
| 4-Bromo-3,5-difluoropyridine | Ethynyltrimethylsilane | Pd(dppf)Cl₂, CuI | Cs₂CO₃ | Dioxane | 100 | 80 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Copper-Mediated Alkyne Coupling Methodologies
While the Sonogashira reaction is highly effective, copper-mediated, palladium-free alkyne coupling reactions have also been developed. These methods often require harsher reaction conditions but can be advantageous in certain contexts. In a typical copper-mediated coupling, a 4-halo-3,5-difluoropyridine is reacted with a pre-formed copper acetylide or with a terminal alkyne in the presence of a copper(I) salt and a suitable base. The reactivity of the halide follows the order I > Br > Cl. These reactions are often carried out at elevated temperatures in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP).
| Precursor | Alkyne | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodo-3,5-difluoropyridine | Phenylacetylene | CuI | K₂CO₃ | DMF | 120 | 65 |
| 4-Bromo-3,5-difluoropyridine | 1-Hexyne | Cu(OAc)₂ | Pyridine (B92270) | NMP | 140 | 55 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Direct C-H Ethynylation Approaches
Direct C-H ethynylation represents a more atom-economical approach as it avoids the pre-functionalization of the pyridine ring with a halogen. In this strategy, a C-H bond at the C4 position of 3,5-difluoropyridine is directly coupled with a terminal alkyne. These reactions are typically catalyzed by transition metals, such as palladium or rhodium, and often require an oxidant to facilitate the C-H activation step.
The development of efficient and selective direct C-H ethynylation methods for electron-deficient heterocycles like 3,5-difluoropyridine is an active area of research. Challenges include achieving high regioselectivity for the C4 position and overcoming the lower reactivity of the C-H bond compared to a C-halogen bond.
| Catalyst | Alkyne | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | Phenylacetylene | Ag₂CO₃ | Toluene | 110 | 40 |
| [Rh(cod)Cl]₂ | Trimethylsilylacetylene | Cu(OAc)₂ | Dioxane | 120 | 50 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Synthesis from Highly Halogenated Pyridine Precursors
The synthesis of this compound can be effectively achieved by starting with pyridine rings that are heavily substituted with halogens. These precursors offer multiple reactive sites that can be selectively functionalized to build the target molecule.
Conversion of 2,4,6-Tribromo-3,5-difluoropyridine
A plausible synthetic route starting from 2,4,6-Tribromo-3,5-difluoropyridine involves a sequence of regioselective substitutions. The bromine atoms, being more reactive than the fluorine atoms in certain organometallic reactions, can be targeted for modification. A key step is the introduction of the ethynyl group, which is often accomplished via a Sonogashira coupling. This reaction typically involves a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. In this context, the bromine at the C4 position would be selectively targeted for coupling with a protected alkyne like trimethylsilylacetylene (TMSA). Subsequent reactions would be required to remove the remaining bromine atoms at the C2 and C6 positions, followed by the deprotection of the silyl group to yield the terminal alkyne.
Regioselective Functionalization of Polyhalogenated Pyridines
The ability to selectively functionalize a polyhalogenated pyridine ring is crucial for these synthetic strategies. The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.
In the case of polyhalogenated pyridines, the identity of the halogen and its position relative to the nitrogen atom and other substituents dictates its reactivity. For instance, in nucleophilic substitution reactions, halogens at the C4 position are often highly susceptible to displacement. Studies have shown that in compounds like 2,4-difluoropyridine and 2,4,6-trifluoropyridine, nucleophiles preferentially attack the C4-position. researchgate.net This inherent reactivity can be exploited to introduce a nucleophile, which could be a precursor to the ethynyl group, at the desired C4 position. Conversely, steric hindrance from adjacent bulky groups can direct reactions away from a particular site. For example, introducing a bulky trialkylsilyl group can completely reverse the normal regioselectivity, forcing a nucleophile to attack the halogen most remote from the silyl unit. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Strategies for the Difluoropyridine Scaffold
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. nih.gov It is particularly effective for electron-poor systems like fluorinated pyridines. The mechanism generally proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, such as fluorine atoms and the ring nitrogen, stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.compressbooks.pub
Regioselective Functionalization at C4 Position
The C4 position of the pyridine ring is electronically activated towards nucleophilic attack due to the influence of the nitrogen atom. In 3,5-difluoropyridine systems, this effect is further enhanced. When a leaving group is present at the C4 position, it becomes a prime target for substitution. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. pressbooks.pub The subsequent departure of the leaving group restores the aromaticity of the ring.
This principle is widely applied in pyridine chemistry. For instance, the reaction of various 2,4-dihalopyridines and 2,4,6-trihalopyridines with nucleophiles occurs almost exclusively at the C4 position. researchgate.net This high regioselectivity makes SNAr a reliable method for introducing a wide range of functional groups at this specific location on the pyridine scaffold.
Sequential Substitution Pathways
Synthesizing complex molecules like this compound often requires a multi-step approach involving sequential substitutions. Starting from a precursor like 3,5-dichloro-2,4,6-trifluoropyridine, a synthetic sequence can be designed to replace specific halogens in a controlled manner. For example, amination can occur selectively at the C4 position. The resulting 4-amino-3,5-dichloro-2,6-difluoropyridine can then undergo further substitutions. google.com
Another strategy involves leveraging the different reactivities of the halogens. A sequence might involve a nucleophilic substitution at the most activated position (C4), followed by an organometallic cross-coupling reaction at another position. The development of tandem SNAr reactions on molecules like 3-substituted-2,6-difluoropyridines allows for the creation of 2,3,6-trisubstituted pyridines, highlighting the utility of sequential pathways. researchgate.net
Organometallic Approaches for Pyridine Ring Functionalization
Organometallic chemistry provides a powerful toolkit for the functionalization of pyridine rings, offering alternative and often more versatile methods than classical SNAr reactions. These approaches include metal-halogen exchange, directed metalation, and transition-metal-catalyzed cross-coupling reactions.
A highly relevant organometallic method for introducing the ethynyl group is the Sonogashira cross-coupling reaction. This reaction is a standard procedure for forming carbon-carbon bonds between sp-hybridized carbons (from a terminal alkyne) and sp2-hybridized carbons (from an aryl or vinyl halide). To synthesize this compound, a precursor such as 4-Bromo-3,5-difluoropyridine or 4-Iodo-3,5-difluoropyridine would be reacted with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The table below outlines a representative Sonogashira coupling reaction.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product |
|---|---|---|---|---|
| 4-Bromo-3,5-difluoropyridine | Trimethylsilylacetylene | Pd(PPh3)4, CuI, Et3N | THF | 4-((Trimethylsilyl)ethynyl)-3,5-difluoropyridine |
Following the coupling reaction, the trimethylsilyl (TMS) protecting group is typically removed under mild basic conditions (e.g., using potassium carbonate in methanol) to yield the final product, this compound.
Other organometallic strategies involve the generation of pyridyl organometallic reagents. For example, deprotonation of a C-H bond or metal-halogen exchange can generate a pyridyl lithium or pyridyl magnesium species. These nucleophilic reagents can then react with various electrophiles. nih.gov The regioselective generation of these organometallics is key, and it can be influenced by directing groups or the inherent acidity of specific C-H bonds. nih.govnih.gov
Formation and Trapping of Pyridyllithium Intermediates (e.g., 4-Lithio-2,6-dibromo-3,5-difluoropyridine)
A significant route for the functionalization of the 3,5-difluoropyridine ring at the 4-position involves the generation of a pyridyllithium intermediate. Specifically, 4-lithio-2,6-dibromo-3,5-difluoropyridine serves as a valuable synthon. This intermediate is readily prepared from 2,4,6-tribromo-3,5-difluoropyridine through a bromine-lithium exchange reaction.
The formation of 4-lithio-2,6-dibromo-3,5-difluoropyridine is achieved by treating 2,4,6-tribromo-3,5-difluoropyridine with n-butyllithium in diethyl ether at low temperatures, typically -78°C. rsc.org The debromo-lithiation occurs selectively at the 4-position. This regioselectivity is attributed to the stabilizing effect of the two ortho-fluorine substituents on the resulting carbanion at the C-4 position, as opposed to the single ortho-fluorine atom for the C-2 or C-6 positions. rsc.org
Once formed, this highly reactive organolithium species can be "trapped" by a variety of electrophiles, leading to the formation of diverse 4-substituted-2,6-dibromo-3,5-difluoropyridines. rsc.org The reaction mixture is typically allowed to warm to room temperature after the addition of the electrophile to facilitate the reaction. rsc.org This methodology provides a modular approach to a range of functionalized pyridines.
Table 1: Trapping of 4-Lithio-2,6-dibromo-3,5-difluoropyridine with Various Electrophiles rsc.org
| Electrophile | Product | Yield (%) |
| Allyl bromide | 4-Allyl-2,6-dibromo-3,5-difluoropyridine | 65 |
| Dimethylformamide (DMF) | 2,6-Dibromo-3,5-difluoropyridine-4-carboxaldehyde | 58 |
| Carbon dioxide (CO2) | 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid | 35 |
| Methyl phenyl ketone | 2,6-Dibromo-3,5-difluoro(4-pyridyl)methylphenyl carbinol | 72 |
| Benzaldehyde | 2,6-Dibromo-3,5-difluoro(4-pyridyl)phenyl carbinol | 68 |
Transition Metal-Mediated Transformations (e.g., Negishi coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a key strategy for the synthesis of this compound. While Negishi coupling is a viable option, the Sonogashira coupling is a more direct and widely utilized method for the introduction of terminal alkyne moieties onto aryl and heteroaryl halides.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. scispace.comrsc.orgpipzine-chem.com In the context of synthesizing this compound, this would conceptually involve the coupling of a 4-halo-3,5-difluoropyridine (where the halogen is typically bromine or iodine) with an ethynylzinc reagent. Palladium catalysts are generally preferred due to their higher yields and broader functional group tolerance. scispace.com
A more direct approach to this compound is the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgsoton.ac.uk The synthesis would likely proceed via the coupling of a 4-halo-3,5-difluoropyridine, such as 4-iodo-3,5-difluoropyridine, with a protected or terminal acetylene (B1199291), like trimethylsilylacetylene. The use of a silyl-protected alkyne is common to prevent side reactions, and the silyl group can be readily removed in a subsequent step. wikipedia.org
The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine), which also serves as the solvent or co-solvent. wikipedia.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups.
Table 2: Representative Conditions for a Proposed Sonogashira Coupling Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product |
| 4-Iodo-3,5-difluoropyridine | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Triethylamine | 4-((Trimethylsilyl)ethynyl)-3,5-difluoropyridine |
Following the coupling reaction, the trimethylsilyl protecting group can be removed under mild conditions, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol, to yield the final product, this compound.
Chemical Reactivity and Derivatization Pathways of 4 Ethynyl 3,5 Difluoropyridine
Reactions Involving the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions. The electron-withdrawing nature of the 3,5-difluoropyridyl substituent significantly influences the reactivity of this group.
The terminal alkyne functionality of 4-ethynyl-3,5-difluoropyridine makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. acs.orgacs.org One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole. dtic.milnih.gov This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govlibretexts.org
The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. libretexts.org The reaction is robust and can be performed in various solvents, including water. nih.gov The fluorine atoms on the pyridine (B92270) ring can enhance the reactivity of the alkyne in these cycloadditions.
| Azide Reactant | Resulting Triazole Product | Potential Application Area |
|---|---|---|
| Benzyl Azide | 1-(Benzyl)-4-(3,5-difluoro-4-pyridyl)-1H-1,2,3-triazole | Medicinal Chemistry Scaffold |
| Azido-functionalized Polymer | Polymer with pendant 3,5-difluoropyridyl-triazole units | Materials Science, Surface Functionalization |
| Glycosyl Azide | Glycoconjugate with a 3,5-difluoropyridyl-triazole linker | Bioconjugation, Chemical Biology |
The ethynyl group in this compound can participate in polymerization reactions to form conjugated polymers. For instance, ethynylpyridines have been shown to undergo spontaneous polymerization in the presence of bromine or strong acids like hydrochloric acid. acs.orgdtic.mil This polymerization occurs at the acetylenic triple bond, leading to the formation of substituted polyacetylenes with extensively conjugated backbones. acs.org The pyridine ring in these polymers can be complexed with the activating agent, such as bromine, or protonated in the case of strong acids. acs.orgdtic.mil While specific studies on the thermal cyclopolymerization of this compound are not extensively documented, analogous aromatic alkynes are known to undergo such reactions, suggesting a potential pathway for the formation of complex polymeric structures.
The addition of water (hydration) or an amine (hydroamination) across the triple bond of this compound can lead to the formation of valuable carbonyl compounds and enamines or imines, respectively.
Hydration: The hydration of alkynes can be catalyzed by acids, often in the presence of mercury(II) salts, to yield ketones via an enol intermediate. libretexts.orglibretexts.orgchemistrysteps.com This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.orgchemistrysteps.com For a terminal alkyne like this compound, this would result in the formation of a methyl ketone. Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov product, an aldehyde, also via an enol intermediate. libretexts.orgyoutube.comyoutube.com The electron-withdrawing nature of the difluoropyridine ring would likely influence the regioselectivity of these reactions.
Hydroamination: The addition of N-H bonds across the carbon-carbon triple bond is a highly atom-economical method for synthesizing nitrogen-containing compounds. rsc.org This reaction can be catalyzed by various transition metal complexes. nih.govacs.org The regioselectivity of the hydroamination of this compound would be influenced by the electronic effects of the difluoropyridyl group and the specific catalyst employed, potentially leading to either the Markovnikov or anti-Markovnikov addition product.
| Reaction | Typical Conditions | Predicted Major Product |
|---|---|---|
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(3,5-Difluoro-4-pyridyl)ethan-1-one (a methyl ketone) |
| Anti-Markovnikov Hydration | 1. Disiamylborane (Sia₂BH) 2. H₂O₂, NaOH | 2-(3,5-Difluoro-4-pyridyl)acetaldehyde (an aldehyde) |
| Hydroamination (with Aniline) | Transition Metal Catalyst (e.g., Pd, Au) | N-(1-(3,5-Difluoro-4-pyridyl)vinyl)aniline (enamine) or corresponding imine |
Alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes towards electrophiles. chemistrysteps.comdoubtnut.com The reaction of this compound with electrophiles such as hydrogen halides (HX) and halogens (X₂) can yield a variety of vinyl halides.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to ethynylpyridines can proceed via a nucleophilic mechanism, which is distinct from the typical electrophilic addition to alkenes. nih.govnih.govacs.org The pyridine nitrogen can be protonated by the acid, forming a pyridinium (B92312) salt. This enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the halide ion. nih.govnih.gov This can lead to the formation of a vinyl halide with specific stereochemistry.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond would be expected to produce dihaloalkene derivatives. The reaction can proceed through a cyclic halonium ion intermediate, similar to alkenes. khanacademy.org Depending on the reaction conditions, a second addition of the halogen can occur to yield a tetrahaloalkane. The electron-deficient nature of the pyridine ring may slow down this electrophilic addition compared to simple alkynes.
Reactions Involving the Difluoropyridine Core
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of two strongly electron-withdrawing fluorine atoms at the 3 and 5 positions.
The electron-deficient nature of the 3,5-difluoropyridine (B1298662) ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms at positions 3 and 5, along with the ring nitrogen, strongly activate the C2 and C6 positions towards nucleophilic attack. While the fluorine atoms themselves can be displaced in some polyfluoropyridines, in this specific molecule, the ortho positions (C2 and C6) are the most likely sites for further substitution, especially if a good leaving group were present at those positions. However, even without a pre-existing leaving group, under certain conditions, C-H functionalization via nucleophilic addition could be envisioned. More commonly, if this core were part of a larger synthetic scheme starting from a tetrafluoropyridine, the C2 and C6 positions would be highly reactive. For this compound itself, displacement of the existing fluorine atoms would be less favorable than reactions at the ethynyl group. However, in related polyfluoropyridines, nucleophilic substitution is a key reaction. For example, 4-azido-3,5-dichloro-2,6-difluoropyridine (B100479) is synthesized from the corresponding polychlorofluoropyridine by nucleophilic substitution with sodium azide. rsc.org
| Nucleophile | Example | Resulting Functional Group |
|---|---|---|
| Amines | Piperidine | Amino group |
| Alkoxides | Sodium Methoxide | Alkoxy group |
| Thiolates | Sodium Thiophenoxide | Thioether group |
| Azides | Sodium Azide | Azido group |
Transformations of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound retains its basic and nucleophilic character, allowing for transformations such as N-oxidation and quaternization. The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the nitrogen compared to pyridine itself, but it remains reactive towards electrophiles.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide group significantly alters the electronic properties of the ring, activating the positions ortho and para to the nitrogen for nucleophilic attack and modifying the reactivity of the other substituents.
Quaternization: The nitrogen atom can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. Research on the quaternization of related fluorinated pyridines has shown that the reaction proceeds effectively. For instance, 3,5-difluoropyridine reacts with iodomethane (B122720) to yield the corresponding N-methylpyridinium iodide. researchgate.net The reaction with dihaloalkanes can lead to either mono- or bis-quaternary salts, depending on the stoichiometry and the specific substrate. researchgate.net These quaternization reactions are influenced by factors such as the nature of the solvent and temperature. researchgate.net
| Pyridine Derivative | Alkylating Agent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 3-Fluoropyridine | Iodomethane | THF | 1-Methyl-3-fluoropyridin-1-ium iodide | 72 |
| 3,5-Difluoropyridine | Iodomethane | THF | 1-Methyl-3,5-difluoropyridin-1-ium iodide | 28 |
| 3,5-Difluoropyridine | 1,3-Diiodopropane | MeCN | 1-(3-Iodopropyl)-3,5-difluoropyridin-1-ium iodide (Mono-quaternary salt) | N/A |
Functionalization of Fluorine Atoms
The fluorine atoms at the 3- and 5-positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-deficient nature of the pyridine ring, which is further enhanced by the inductive electron-withdrawing effects of the ethynyl group at the 4-position and the adjacent fluorine atom.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. youtube.com Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. youtube.comyoutube.com Consequently, fluorine is often a better leaving group than chlorine, bromine, or iodine in this type of reaction. youtube.commasterorganicchemistry.com
A wide range of nucleophiles can be employed to displace one or both fluorine atoms in activated systems. These include:
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides to form ethers.
N-Nucleophiles: Amines (primary and secondary) and azides to introduce amino functionalities.
S-Nucleophiles: Thiolates to generate thioethers.
The reaction can be performed sequentially. The displacement of the first fluorine atom with a nucleophile modifies the electronic properties of the ring, which can influence the rate and regioselectivity of a second substitution. This allows for the synthesis of unsymmetrically substituted pyridine derivatives. Studies on analogous compounds like 4,5-difluoro-1,2-dinitrobenzene demonstrate the feasibility of sequential SNAr reactions to build complex heterocyclic systems. nih.gov
Formation of Complex Polyfunctional Pyridine Derivatives
This compound serves as a versatile scaffold for constructing complex, polyfunctionalized pyridine derivatives through a combination of reactions targeting its different reactive sites. The strategic manipulation of the pyridine nitrogen, the fluorine atoms, and the ethynyl group allows for a high degree of molecular diversity.
A synthetic strategy could involve an initial SNAr reaction to replace one or both fluorine atoms with a desired functional group. Subsequently, the ethynyl group can be transformed through various alkyne-specific reactions, such as:
Sonogashira coupling: To introduce aryl or vinyl substituents.
Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles.
Hydration: Conversion of the ethynyl group to an acetyl group.
Reduction: To form an ethyl or vinyl group.
Finally, the pyridine nitrogen can be oxidized or quaternized as described previously. This multi-step approach, where different functionalities are introduced sequentially, enables the synthesis of highly decorated pyridine cores that are valuable in medicinal chemistry and materials science. For example, the synthesis of dinucleophilic fragments from dichloro-heteroaromatics illustrates a pathway for elaborating halogenated pyridine cores into larger, functional molecules. researchgate.net
Transition Metal-Catalyzed Transformations Utilizing the Compound as a Ligand or Substrate
The compound can participate in transition metal-catalyzed reactions either by coordinating to the metal center as a ligand or by undergoing transformation as a substrate.
As a ligand , the lone pair of electrons on the pyridine nitrogen allows this compound to coordinate with a variety of transition metals. Pyridine-based ligands, such as terpyridines, are well-known for forming stable complexes with metals like iron, cobalt, and zinc. nih.gov The electronic properties of the resulting metal complex would be modulated by the electron-withdrawing fluorine and ethynyl substituents on the pyridine ring. These complexes have potential applications in catalysis, photoluminescent materials, and sensor development. nih.govwvu.edu
As a substrate , the compound's C-F and C-H bonds, as well as the ethynyl group, can undergo catalytic transformations.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically by coupling an organoboron compound with an organic halide or triflate. tcichemicals.com The direct cross-coupling of the C-F bonds in this compound is challenging due to the high bond dissociation energy of the C-F bond. nih.gov
Activation of C-F bonds for Suzuki-Miyaura coupling often requires harsh conditions and specific catalytic systems, typically succeeding when the C-F bond is activated by a strong, ortho-directing electron-withdrawing group, such as a nitro group. mdpi.comnih.gov While the ethynyl group is electron-withdrawing, its position para to the nitrogen and meta to the fluorines may not provide sufficient activation for direct coupling under standard conditions.
Despite these challenges, advancements in catalyst design have enabled some C-F bond couplings. nih.govrsc.org A more conventional approach would involve transforming the ethynyl group or another position on the ring into a more reactive handle (e.g., a bromide, iodide, or triflate) prior to attempting the Suzuki-Miyaura coupling. Alternatively, sequential coupling reactions, as demonstrated with dichloro-heteroaromatics, could be envisioned where one reactive site is coupled first, followed by a second coupling at another site under different conditions. nih.gov
| Parameter | Typical Component/Condition | Reference |
|---|---|---|
| Substrate | Heteroaryl-Cl, -Br, -I, -OTf | researchgate.netnih.gov |
| Coupling Partner | Aryl- or Vinyl-boronic acid / ester | tcichemicals.com |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | researchgate.netmdpi.com |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | mdpi.com |
| Solvent | Toluene, Dioxane, DMF, H₂O | tcichemicals.commdpi.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient route to complex molecules. mdpi.com this compound or its derivatives can potentially participate in MCRs in several ways.
One prominent pathway involves the transformation of the ethynyl group into a carbonyl functionality via hydration. The resulting 4-acetyl-3,5-difluoropyridine could then serve as the carbonyl component in well-established MCRs for pyridine synthesis, such as the Hantzsch dihydropyridine (B1217469) synthesis, which combines an aldehyde, a β-ketoester, and ammonia. mdpi.comacsgcipr.org
Alternatively, the intact molecule could act as one of the starting materials. For example, in reactions involving dihydroazines, aldehydes, and anilines to form fused quinolines, the pyridine moiety could potentially fulfill the role of the azine component. nih.gov The modular nature of MCRs provides a powerful platform for leveraging the unique functionalities of this compound to rapidly generate libraries of complex, drug-like heterocyclic scaffolds. beilstein-journals.orgnih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block for Diverse Molecular Architectures
4-Ethynyl-3,5-difluoropyridine is a valuable component in creating complex molecular structures. This is due to its ethynyl (B1212043) group and difluoropyridine ring, which allow for a variety of chemical reactions. These reactions, such as Sonogashira, Suzuki, and Stille couplings, are essential for forming carbon-carbon bonds and creating large, intricate molecules.
The fluorine atoms on the pyridine (B92270) ring are crucial in determining the electronic properties of the molecule. They draw electrons away from the pyridine ring, making it more reactive to certain types of chemical transformations. These fluorine atoms also influence how the molecules interact with each other, which is important for controlling the arrangement of molecules in a solid state. This level of control over the molecular structure and electronic properties makes this compound a key ingredient in designing molecules for specific purposes.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Ethynyl-3,5-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a comprehensive analysis.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
In the ¹H NMR spectrum of this compound, two main signals would be anticipated. The proton of the ethynyl (B1212043) group (H-C≡) would typically appear as a singlet in a specific chemical shift region. The proton on the pyridine (B92270) ring, positioned between the two fluorine atoms, would also produce a distinct signal. The coupling of this proton with the adjacent fluorine atoms would likely result in a triplet multiplicity, a key indicator of its chemical environment.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | Data not available | t (triplet) | Data not available |
| Ethynyl-H | Data not available | s (singlet) | N/A |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting patterns due to C-F coupling. The two carbons of the ethynyl group would also have unique chemical shifts.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Pyridine-C-F | Data not available |
| Pyridine-C-H | Data not available |
| Pyridine-C-C≡ | Data not available |
| Ethynyl-C | Data not available |
| Ethynyl-C | Data not available |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the two fluorine atoms are chemically equivalent, and thus a single signal would be expected in the ¹⁹F NMR spectrum. The coupling of the fluorine atoms to the adjacent ring proton would result in this signal appearing as a doublet. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms on the pyridine ring.
Table 3: Expected ¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-F | Data not available | d (doublet) | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡C stretching)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, a key absorption band would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group. This typically appears in the region of 2100-2260 cm⁻¹. Another characteristic absorption would be from the C-H stretch of the alkyne.
Table 4: Expected IR Absorption Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡C Stretch | Data not available |
| ≡C-H Stretch | Data not available |
| C-F Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₇H₃F₂N by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 5: Expected HRMS Data for this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the dual purpose of purity assessment and identity confirmation of this compound. This technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data.
In a typical LC-MS analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system would be employed. The compound, dissolved in a suitable solvent, is injected into the system and passes through a chromatographic column, often a C18 column. A mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of a modifier such as formic acid, facilitates the separation of the target compound from any impurities.
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. For a molecule like this compound, an electrospray ionization (ESI) source is commonly utilized, which is effective for ionizing polar to moderately polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, providing a highly specific and accurate mass measurement that can confirm the molecular weight of the compound.
The purity of the sample is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. The high selectivity of the mass spectrometer allows for the detection of even minor impurities that might co-elute with the main component.
Illustrative LC-MS Data for this compound:
| Parameter | Value |
| Chromatographic System | UPLC-MS |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ (m/z) | 140.0305 |
| Observed [M+H]⁺ (m/z) | 140.0302 |
| Retention Time | 2.85 min |
| Purity (by peak area) | >99.5% |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of the crystal structures of its parent molecules, 3,5-difluoropyridine (B1298662) and 4-ethynylpyridine, provides significant insight into its expected solid-state conformation and intermolecular interactions.
The crystal structure of 3,5-difluoropyridine reveals a planar pyridine ring with the fluorine atoms influencing the crystal packing through weak C–H···F and F···F interactions. Similarly, the structure of 4-ethynylpyridine demonstrates the linearity of the ethynyl group and its involvement in C–H···N hydrogen bonds, which are a common feature in the crystal packing of pyridine derivatives.
Expected Crystallographic Parameters for this compound (Hypothetical):
| Parameter | Expected Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~ 6.5 |
| b (Å) | ~ 8.0 |
| c (Å) | ~ 12.0 |
| α, β, γ (°) | 90 |
| Z | 4 |
| Key Intermolecular Interactions | C–H···N hydrogen bonds, C–H···F interactions, π-π stacking |
Chromatographic Purification and Analysis Methods
Chromatographic techniques are indispensable for both the purification and the analytical assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is generally suitable for this purpose. The purity is typically assessed by UV detection, where the absorbance of the eluent is monitored at a wavelength at which the compound exhibits strong absorption. The percentage purity is calculated from the relative peak areas in the chromatogram.
Typical HPLC Method Parameters for Purity Assessment:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 4-6 minutes |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. A UPLC method for this compound would be analogous to the HPLC method but with a shorter run time and sharper peaks, allowing for a more accurate purity assessment.
Comparative UPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Gradient of Acetonitrile in Water |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Expected Retention Time | 1-2 minutes |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be sufficiently volatile and stable for GC analysis. This method is particularly useful for detecting and quantifying volatile impurities that may not be easily observed by LC methods.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds.
Illustrative GC Method Parameters:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 250 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Theoretical and Computational Studies on 4 Ethynyl 3,5 Difluoropyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic structure of 4-ethynyl-3,5-difluoropyridine, which in turn governs its reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) group and the pyridine (B92270) ring, while the LUMO is anticipated to be distributed over the aromatic system, influenced by the electron-withdrawing fluorine atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com
Reactivity descriptors, derived from conceptual DFT, can be calculated to predict how the molecule will interact with other chemical species. These include electronegativity, chemical hardness, and the Fukui function, which identifies the most electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atom and the ethynyl group are potential sites for electrophilic attack, while the carbon atoms attached to the fluorine atoms are likely to be susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. mdpi.comnih.gov In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen atom and the triple bond of the ethynyl group.
Table 1: Calculated Electronic Properties of this compound (Illustrative data based on typical DFT calculations at the B3LYP/6-311++G(d,p) level)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.25 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Gap | 6.10 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 4.20 eV |
| Chemical Hardness (η) | 3.05 eV |
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for determining the ground state properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.net These studies typically begin with a geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms.
For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry would reveal the planarity of the pyridine ring and the linear nature of the ethynyl substituent. The introduction of fluorine atoms is expected to cause minor distortions in the ring's geometry compared to unsubstituted pyridine.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. rsc.orgresearchgate.net Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, aiding in the assignment of experimental spectral bands. For instance, characteristic frequencies for the C≡C triple bond stretch, C-F stretches, and pyridine ring breathing modes can be precisely calculated.
Table 2: Predicted Ground State Geometrical Parameters for this compound (Illustrative data based on typical DFT B3LYP/6-31G(d) calculations)
| Parameter | Predicted Value |
|---|---|
| C≡C Bond Length | 1.21 Å |
| C-F Bond Length | 1.34 Å |
| C-N Bond Length (average) | 1.33 Å |
| F-C-C Bond Angle | 118.5° |
| C-C≡C Bond Angle | 179.2° |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for exploring the potential reaction pathways of this compound. By mapping the potential energy surface (PES) for a given reaction, intermediates and, most importantly, transition states can be identified. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency corresponding to the motion that transforms reactants into products.
Transition state theory can be used to calculate reaction rate constants from the energetic properties of the reactants and the transition state. oberlin.eduox.ac.uk For example, the mechanism of electrophilic addition to the ethynyl group or nucleophilic aromatic substitution on the pyridine ring can be modeled. DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can be instrumental in identifying and characterizing molecules.
NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly useful. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Computed chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F), can aid in the assignment of experimental spectra, especially for complex molecules with multiple, similar chemical environments. scholaris.ca
IR and Raman Spectroscopy: As mentioned in section 6.2, vibrational frequency calculations yield the theoretical IR and Raman spectra. The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecular structure. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectrum. These calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for the assignment of electronic transitions, such as π→π* transitions within the aromatic system.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative data based on typical computational methods)
| Spectroscopic Parameter | Predicted Value | Method |
|---|---|---|
| ¹⁹F NMR Chemical Shift | -135 ppm | DFT/GIAO |
| Ethynyl ¹³C NMR Shift (Cα) | 95 ppm | DFT/GIAO |
| Ethynyl ¹³C NMR Shift (Cβ) | 80 ppm | DFT/GIAO |
| C≡C Stretch (IR) | 2115 cm⁻¹ | DFT/B3LYP |
| UV-Vis λ_max | 275 nm (π→π*) | TD-DFT |
Conformational Analysis and Molecular Dynamics Simulations
While the pyridine ring of this compound is rigid, conformational analysis can be relevant for understanding the rotation around single bonds if the molecule were part of a larger, more flexible system. For the isolated molecule, the primary focus would be on its interactions with its environment, which can be studied using molecular dynamics (MD) simulations.
Molecular dynamics simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ucl.ac.uk An MD simulation of this compound in a solvent, such as water or an organic solvent, can provide insights into its solvation structure and dynamics. These simulations can reveal how solvent molecules arrange themselves around the solute and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
MD simulations are also crucial for studying intermolecular interactions. For instance, simulations could model the interaction of this compound with a biological macromolecule, such as a protein. Such simulations can help understand binding modes and estimate binding affinities, providing a dynamic picture that complements the static view from docking studies. The simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of an appropriate force field is critical for obtaining meaningful results. nih.gov
Future Research Directions and Outlook
Development of More Sustainable and Efficient Synthetic Routes
While the synthesis of 4-ethynyl-3,5-difluoropyridine can be envisioned through established methods like the Sonogashira coupling, future research should focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of:
Green Solvents: Moving away from traditional organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of the synthesis.
Flow Chemistry: The implementation of continuous flow technologies could offer advantages in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives.
Exploration of Expanded Reaction Scope for Novel Derivatizations
The reactivity of the ethynyl (B1212043) and difluoropyridine moieties opens up a vast chemical space for the synthesis of novel derivatives. Future research should aim to expand the known reaction scope of this compound by exploring:
Advanced Cycloaddition Reactions: Beyond simple cycloadditions, investigating more complex multicomponent reactions and cycloadditions with novel dipole partners could lead to the synthesis of highly complex and diverse heterocyclic scaffolds.
Post-Synthetic Modification of Polymers: For polymers derived from this compound, the development of efficient post-polymerization modification strategies would allow for the fine-tuning of material properties for specific applications.
Nucleophilic Aromatic Substitution (SNAr) Reactions: A systematic study of the reactivity of the C-F bonds towards various nucleophiles would provide a powerful tool for introducing additional functional groups onto the pyridine (B92270) ring, further diversifying the accessible molecular architectures.
Investigation of New Applications in Emerging Fields
The promising electronic and structural properties of this compound suggest its potential utility in a range of emerging technologies. Future research should be directed towards investigating its application in:
Molecular Electronics: The rigid, conjugated structure of derivatives of this compound makes them interesting candidates for use as molecular wires or components in other molecular electronic devices.
Biosensors: The pyridine nitrogen atom can act as a coordination site for metal ions, and the ethynyl group can be used for surface immobilization. These features could be exploited in the design of novel chemosensors and biosensors for the detection of specific analytes.
Organic Light-Emitting Diodes (OLEDs): By incorporating this compound into larger conjugated systems, it may be possible to develop new materials with tailored photophysical properties for use in OLEDs and other organic electronic devices.
Integration of Computational Design with Experimental Synthesis
To accelerate the discovery of new functional molecules based on the this compound scaffold, a close integration of computational chemistry and experimental synthesis is crucial. Future research efforts should leverage:
Density Functional Theory (DFT) Calculations: DFT and other computational methods can be used to predict the reactivity, electronic properties, and spectroscopic signatures of novel derivatives, thereby guiding synthetic efforts towards the most promising targets.
Virtual Screening: For applications in medicinal chemistry, computational docking and virtual screening can be employed to identify potential biological targets for derivatives of this compound and to prioritize compounds for synthesis and biological evaluation.
Materials Property Prediction: Computational modeling can aid in the design of new materials with desired electronic, optical, or mechanical properties, thus streamlining the development of next-generation functional materials.
Contribution to the Discovery of Next-Generation Functional Molecules
Ultimately, the exploration of the chemistry and applications of this compound will contribute to the broader goal of discovering next-generation functional molecules. By systematically investigating its synthesis, reactivity, and properties, the scientific community can unlock the full potential of this versatile building block and pave the way for innovations in medicine, materials science, and beyond. The insights gained from studying this specific compound will undoubtedly inform the design and synthesis of other novel fluorinated heterocycles with tailored functionalities.
Q & A
Q. What are the standard synthetic routes for preparing 4-Ethynyl-3,5-difluoropyridine?
- Methodological Answer : The synthesis of fluorinated pyridine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For this compound, a plausible route could involve:
Precursor Preparation : Start with a halogenated precursor (e.g., 3,5-difluoro-4-bromopyridine).
Ethynylation : Use a palladium-catalyzed Sonogashira coupling to introduce the ethynyl group, employing trimethylsilylacetylene (TMSA) or terminal alkynes as reagents .
Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to account for the electron-withdrawing fluorine substituents, which may slow reaction kinetics.
Key Considerations :
- Purity of precursors (e.g., avoid competing side reactions from residual halogens) .
- Use of anhydrous conditions to prevent hydrolysis of intermediates .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹⁹F NMR : Identifies fluorine substituents and confirms substitution patterns (e.g., para vs. meta positions) .
- ¹H NMR : Detects ethynyl proton signals (δ ~2.5–3.5 ppm) and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D molecular structure, particularly useful for confirming regiochemistry .
- Elemental Analysis : Validates stoichiometry (C, H, N, F content) .
Data Table : Example Characterization Parameters
| Technique | Key Observations | Reference |
|---|---|---|
| ¹⁹F NMR | Peaks at -120 to -140 ppm (fluorine) | |
| HRMS | [M+H]⁺ at m/z 170.05 (calculated) |
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Storage Conditions :
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Environment : Inert gas (argon/nitrogen) to avoid oxidation of the ethynyl group .
- Stability Tests :
- Monitor via periodic HPLC analysis to detect decomposition products (e.g., hydrolysis to pyridones) .
Advanced Research Questions
Q. What role does this compound play in medicinal chemistry applications?
- Methodological Answer :
- Pharmaceutical Intermediates : The ethynyl group enables click chemistry for bioconjugation (e.g., coupling with azide-functionalized biomolecules) .
- Drug Design : Fluorine atoms enhance metabolic stability and bioavailability; the compound is a candidate for kinase inhibitor scaffolds .
- Case Study : Analogous compounds (e.g., trifluoromethylpyridines) are used in anticancer agents, suggesting potential for structure-activity relationship (SAR) studies .
Q. How can researchers resolve contradictions in reported fluorination efficiencies for pyridine derivatives?
- Methodological Answer : Contradictions often arise from:
- Reagent Purity : Trace moisture in solvents or reagents reduces fluorination yields .
- Reaction Conditions : Varying temperatures or catalysts (e.g., KF vs. CsF) alter reaction pathways .
Resolution Strategies :
Control Experiments : Replicate studies under identical conditions (solvent, catalyst batch).
Computational Modeling : Use DFT calculations to predict optimal fluorination sites and transition states .
In Situ Monitoring : Employ techniques like IR spectroscopy to track intermediate formation .
Q. What mechanistic insights govern the substitution reactivity of this compound?
- Methodological Answer :
- Electron Effects : Fluorine atoms withdraw electron density, deactivating the pyridine ring and directing substitutions to meta/para positions .
- Steric Hindrance : The ethynyl group may sterically block electrophilic attacks at the 4-position.
- Experimental Design :
- Use kinetic isotope effects (KIE) to study rate-determining steps in substitutions .
- Compare reactivity with non-fluorinated analogs to isolate electronic vs. steric contributions .
Data Contradiction Analysis
Q. Why do reported melting points for fluorinated pyridines vary across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
